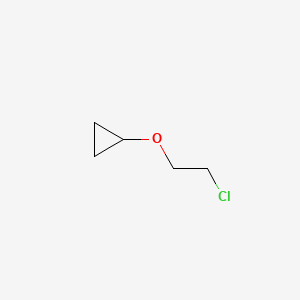
(2-Chloroethoxy)cyclopropane
Übersicht
Beschreibung
(2-Chloroethoxy)cyclopropane is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid at room temperature and has a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Chloroethoxy)cyclopropane can be synthesized through the reaction of cyclopropane with 2-chloroethanol under basic conditions. Typically, a base such as sodium hydroxide or potassium hydroxide is used as a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclopropane and 2-chloroethanol are mixed in the presence of a base. The reaction is carried out at controlled temperatures and pressures to ensure optimal yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloroethoxy)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of ethoxycyclopropane derivatives.
Oxidation: Formation of epoxides or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethoxy)cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of (2-Chloroethoxy)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the cyclopropane ring provide sites for nucleophilic and electrophilic interactions, respectively. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A simple cycloalkane with a three-membered ring, used as an anesthetic and in organic synthesis.
2-Chloroethanol: An alcohol with a chlorine atom, used as a solvent and in the production of other chemicals.
Ethoxycyclopropane: A derivative of cyclopropane with an ethoxy group, used in organic synthesis.
Uniqueness: (2-Chloroethoxy)cyclopropane is unique due to its combination of a cyclopropane ring and a chloroethoxy group, which imparts distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-chloroethoxycyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-3-4-7-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVNLVWTJMUQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672074 | |
| Record name | (2-Chloroethoxy)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17714-18-0 | |
| Record name | (2-Chloroethoxy)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17714-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloroethoxy)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethoxy)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ACETYLCHOLINE IODIDE, [ACETYL-1-14C]](/img/new.no-structure.jpg)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)
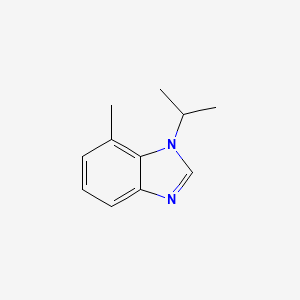
![[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate](/img/structure/B578896.png)
![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
![(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde](/img/structure/B578900.png)
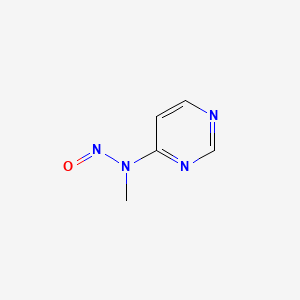
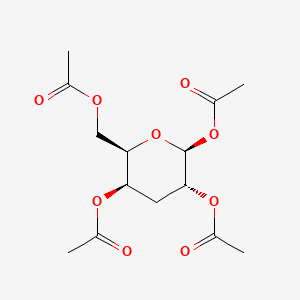
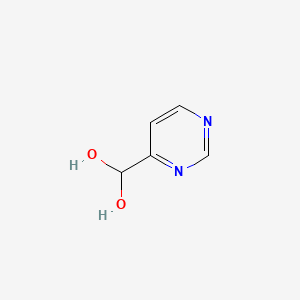
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)
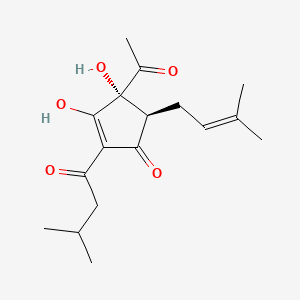
![(2Z,9Z)-6,13-dioxatricyclo[9.3.0.04,8]tetradeca-1(14),2,4,7,9,11-hexaene](/img/structure/B578915.png)
